molecular formula C17H25ClN2O3 B2674006 [4-(1-Aminoethyl)piperidin-1-yl]-(3,4-dihydro-2H-1,5-benzodioxepin-6-yl)methanone;hydrochloride CAS No. 2418679-80-6

[4-(1-Aminoethyl)piperidin-1-yl]-(3,4-dihydro-2H-1,5-benzodioxepin-6-yl)methanone;hydrochloride

Cat. No. B2674006
CAS RN: 2418679-80-6
M. Wt: 340.85
InChI Key: QQWXIRIOJHJNLS-UHFFFAOYSA-N
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Description

The compound appears to contain a piperidine ring, which is a common structure in many pharmaceuticals . Piperidine is a six-membered heterocyclic ring containing one nitrogen atom and five carbon atoms . Compounds containing a piperidine moiety show a wide variety of biological activities .

Scientific Research Applications

Synthesis and Characterization

The compound has been synthesized and characterized through various methods. For example, a study by Zheng Rui (2010) discussed the synthesis of (2,4-difluorophenyl)(piperidin-4-yl)methanone hydrochloride, starting from piperidine-4-carboxylic acid and ethyl carbonochloridate, showing the versatility of piperidine derivatives in chemical synthesis. The process afforded a reasonable overall yield, highlighting the compound's potential for further chemical and pharmacological studies (Zheng Rui, 2010).

Structural Studies

Structural studies play a crucial role in understanding the physicochemical properties of compounds. Karthik et al. (2021) provided insights into the thermal, optical, etching, and structural characteristics of a related piperidine derivative, using techniques such as single crystal X-ray diffraction and Hirshfeld surface analysis. These studies are critical for drug design and development, offering a foundation for the modification and enhancement of pharmacological properties (Karthik et al., 2021).

Molecular Interaction and Antimicrobial Activity

Understanding the molecular interactions of compounds with biological targets is key to assessing their therapeutic potential. Shim et al. (2002) explored the molecular interaction of a piperidine derivative with the CB1 cannabinoid receptor, providing valuable insights into the compound's potential for targeting receptor-ligand interactions. Such studies are instrumental in the development of novel therapeutic agents, especially in the realm of neuropharmacology and pain management (Shim et al., 2002).

Antiproliferative and Antioxidant Activities

The evaluation of antiproliferative and antioxidant activities is crucial for identifying potential anticancer and protective agents. Dineshkumar and Parthiban (2022) synthesized a piperidin-4-one derivative and investigated its antioxidant efficacy, highlighting the compound's potential for therapeutic applications in oxidative stress-related conditions (Dineshkumar & Parthiban, 2022).

Mechanism of Action

The mechanism of action of this compound would depend on its specific biological target. Piperidine derivatives are known to have a wide range of biological activities, including anticancer, antimicrobial, analgesic, anti-inflammatory, and antipsychotic effects .

Future Directions

The future research directions for this compound could involve further exploration of its biological activity, optimization of its synthesis, or investigation of its mechanism of action. Given the wide range of activities exhibited by piperidine derivatives, there could be many potential applications for this compound in the field of drug discovery .

properties

IUPAC Name

[4-(1-aminoethyl)piperidin-1-yl]-(3,4-dihydro-2H-1,5-benzodioxepin-6-yl)methanone;hydrochloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H24N2O3.ClH/c1-12(18)13-6-8-19(9-7-13)17(20)14-4-2-5-15-16(14)22-11-3-10-21-15;/h2,4-5,12-13H,3,6-11,18H2,1H3;1H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QQWXIRIOJHJNLS-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C1CCN(CC1)C(=O)C2=C3C(=CC=C2)OCCCO3)N.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H25ClN2O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

340.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

[4-(1-Aminoethyl)piperidin-1-yl]-(3,4-dihydro-2H-1,5-benzodioxepin-6-yl)methanone;hydrochloride

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